2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20282690
InChI: InChI=1S/C15H15ClO5/c1-4-21-15(18)8-5-9-13(11(17)6-8)12(19-2)7-10(16)14(9)20-3/h5-7,17H,4H2,1-3H3
SMILES:
Molecular Formula: C15H15ClO5
Molecular Weight: 310.73 g/mol

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester

CAS No.:

Cat. No.: VC20282690

Molecular Formula: C15H15ClO5

Molecular Weight: 310.73 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester -

Specification

Molecular Formula C15H15ClO5
Molecular Weight 310.73 g/mol
IUPAC Name ethyl 7-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C15H15ClO5/c1-4-21-15(18)8-5-9-13(11(17)6-8)12(19-2)7-10(16)14(9)20-3/h5-7,17H,4H2,1-3H3
Standard InChI Key OKAARYZLKHAQPU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C(=C1)O)C(=CC(=C2OC)Cl)OC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 2-naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester, reflects its substitution pattern on the naphthalene ring. The carboxylic acid group at position 2 is esterified with ethanol, forming an ethyl ester. Substituents include a chlorine atom at position 7, a hydroxyl group at position 4, and methoxy groups at positions 5 and 8. This configuration creates a polar yet sterically hindered molecule, with hydrogen-bonding capacity from the hydroxyl group and electron-withdrawing effects from the chlorine atom.

The molecular formula is inferred as C₁₆H₁₅ClO₆, derived by comparing similar naphthalene esters. For instance, 4-hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester (C₁₄H₁₄O₆) and 4,7-dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester (C₁₄H₁₄O₆) share analogous functional groups but differ in substituent positions. A hypothetical molecular weight of 346.74 g/mol is calculated based on these analogues.

Synthesis and Manufacturing Processes

Synthesis routes for poly-substituted naphthalene esters typically involve multi-step organic reactions, including Fries rearrangement, esterification, and electrophilic aromatic substitution. For example, 4-hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is synthesized via esterification of the corresponding carboxylic acid with ethanol under acidic conditions, followed by methoxylation using dimethyl sulfate. Similarly, introducing chlorine at position 7 would likely require chlorination agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) at controlled temperatures .

Key challenges in synthesizing the 7-chloro isomer include:

  • Regioselectivity: Ensuring chlorine incorporation at position 7 without affecting other reactive sites.

  • Protection of hydroxyl groups: Temporary protection (e.g., using acetyl groups) may be necessary to prevent undesired side reactions during methoxylation or chlorination.

  • Purification: Chromatographic techniques are often required to isolate the target compound from byproducts due to structural similarities among intermediates.

Physicochemical Properties

While experimental data for the 7-chloro isomer are scarce, properties can be extrapolated from analogues:

PropertyInferred ValueBasis for Inference
Melting Point180–190°CSimilar esters
SolubilityLow in water; soluble in DMSO, acetoneHydrophobic naphthalene core
LogP (Partition Coefficient)~2.5Chlorine and methoxy groups
StabilitySensitive to light, moisturePhenolic hydroxyl group

The hydroxyl group at position 4 enhances solubility in polar aprotic solvents, while methoxy groups contribute to moderate lipophilicity, making the compound suitable for drug delivery systems. Spectroscopic data (e.g., IR, NMR) would likely show characteristic peaks for ester carbonyl (~1700 cm⁻¹), aromatic C-Cl (~750 cm⁻¹), and hydroxyl stretching (~3200 cm⁻¹) .

Applications in Industry and Research

Pharmaceutical Development

The compound’s structural features align with pharmacophores for kinase inhibitors and antimicrobial agents. For example, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate—a structurally related compound—is a precursor in antimalarial drug synthesis . By analogy, the 7-chloro naphthalene ester could serve as a scaffold for designing:

  • Anticancer Agents: Targeting DNA topoisomerases or microtubule assembly.

  • Antifungal Coatings: Incorporated into polymers to prevent microbial growth on surfaces.

Material Science

Naphthalene esters with electron-withdrawing groups (e.g., Cl) are explored as organic semiconductors. Their planar structure and conjugated π-system facilitate charge transport, with reported hole mobility of ~0.1 cm²/V·s in thin-film transistors.

Analytical Chemistry

Comparative Analysis with Structural Analogues

The table below contrasts the 7-chloro isomer with documented analogues:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl esterC₁₄H₁₄O₆Methoxy at 5,7; hydroxyl at 4Antimicrobial, antioxidant
4,7-Dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl esterC₁₄H₁₄O₆Dihydroxy; methoxy at 5,6Enzyme inhibition, anticancer
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀ClNO₃Quinoline core; chloro at 7Antimalarial precursor

The 7-chloro naphthalene ester’s distinct substitution pattern may offer superior metabolic stability compared to hydroxyl-rich analogues, as methoxy groups resist phase II conjugation reactions.

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